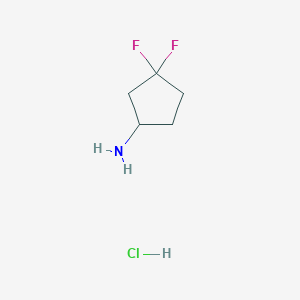

3,3-Difluorocyclopentanamine hydrochloride

Overview

Description

3,3-Difluorocyclopentanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It has a molecular weight of 157.59 g/mol . The compound is also known by several synonyms, including 3,3-DIFLUOROCYCLOPENTANAMINE HYDROCHLORIDE and 3,3-difluorocyclopentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3,3-Difluorocyclopentanamine hydrochloride is1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H . The Canonical SMILES representation is C1CC(CC1N)(F)F.Cl . Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 157.0469833 g/mol . The topological polar surface area is 26 Ų and it has a heavy atom count of 9 .Scientific Research Applications

Synthesis and Chemistry

- Synthesis of Biologically Active Compounds: 3,3-Difluorocyclopentanamine hydrochloride is an important synthon in the synthesis of biologically active compounds. Its synthesis starts from commercially available 2-chloro-2,2-difluoroacetic acid, leading to crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, which then undergoes further transformations to produce 3,3-difluoropyrrolidine hydrochloride (Wei, Makowski, & Rutherford, 2012).

Organic and Medicinal Chemistry

- Synthesis of Difluoropiperidines: Difluoropiperidines, which are of considerable interest in organic and medicinal chemistry, can be synthesized starting from suitable delta-chloro-alpha,alpha-difluoroimines, a process in which 3,3-difluorocyclopentanamine hydrochloride may play a role (Verniest et al., 2008).

Molecular and Biochemical Studies

- Study of Fluorinated Compounds in Biological Systems: Research has been conducted on fluorinated compounds like 3,3-difluorocyclopentanamine hydrochloride to understand their distribution and behavior in biological systems, such as membranes, using techniques like 19F nuclear magnetic spectroscopy (Tang, Yan, & Xu, 1997).

Solvent Interactions and Reaction Systems

- Solvent Interactions in Fluorous Biphasic Systems: The compound is relevant in studying solvent interactions in "fluorous" biphasic systems, where mixtures like chloroform and perfluoro(methylcyclohexane) are used. These studies help in understanding the interactions of solvent components with both hydrocarbon and fluorine atoms in various phases (Gerig, 2005).

Pharmaceutical Analysis

- Spectrofluorimetric Assessment in Pharmaceuticals: In pharmaceutical analysis, 3,3-difluorocyclopentanamine hydrochloride can be involved in enhancing the luminescence intensity of certain complexes, aiding in the determination of pharmaceutical compounds (Attia et al., 2011).

Environmental and Health Considerations

- Study of Alternative Greenhouse Gases in the Semiconductor Industry: The compound's derivatives or related fluorinated compounds are studied for their potential as alternatives to greenhouse gases in industries like semiconductor manufacturing, highlighting the environmental and health implications of such replacements (Tsai, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

3,3-difluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHMNFTPGBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclopentanamine hydrochloride | |

CAS RN |

939398-48-8 | |

| Record name | 3,3-difluorocyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

amino]-1-ethanol](/img/structure/B1395011.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)